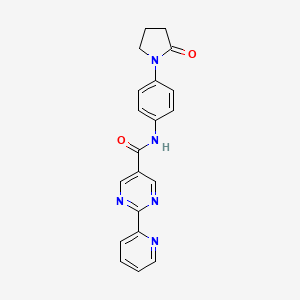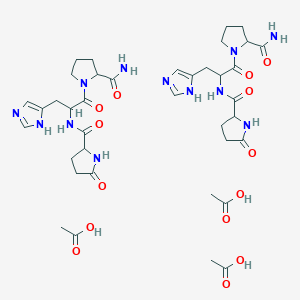
PZ-2891
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PZ2891 es un compuesto químico conocido por sus propiedades selectivas, activas por vía oral y de penetración en el cerebro. Actúa como un modulador de la pantotenato quinasa, una enzima involucrada en la biosíntesis de la coenzima A, la cual es crucial para varias vías metabólicas .
Aplicaciones Científicas De Investigación
PZ2891 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como una herramienta para estudiar la cinética enzimática y las vías metabólicas.
Biología: Employed en la investigación sobre el metabolismo celular y la biosíntesis de la coenzima A.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de la neurodegeneración asociada a la pantotenato quinasa, un raro trastorno neurológico.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y ensayos bioquímicos .
Mecanismo De Acción
PZ2891 ejerce sus efectos modulando la actividad de la pantotenato quinasa. A altas concentraciones, actúa como un inhibidor ortostérico, uniéndose directamente al sitio activo de la enzima. A concentraciones más bajas, funciona como un activador alostérico, uniéndose a un sitio diferente y mejorando la actividad de la enzima. Este doble mecanismo permite que PZ2891 regule eficazmente los niveles de coenzima A .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
PZ-2891 selectively inhibits PanK1β, PanK2, and PanK3, with IC50 values of 40.2 nM, 0.7 nM, and 1.3 nM respectively . It acts as an allosteric activator at lower sub-saturating concentrations and as a conformational inhibitor at higher concentrations .
Cellular Effects
This compound has been shown to increase intracellular CoA levels in wild-type PanK3-expressing HEK293T cells . This suggests that this compound can influence cell function by modulating CoA levels, which play a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to one protomer of the PanK enzyme, which locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reverse acetyl-CoA-induced inhibition of PanK3 activity . This indicates that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of the product .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been reported that this compound increases survival in a mouse model of neuronal CoA deficiency induced by brain knockout of Pank1 and Pank2 .
Metabolic Pathways
This compound is involved in the metabolic pathway of coenzyme A (CoA) biosynthesis . It interacts with the enzyme pantothenate kinase (PanK), which is the first and rate-controlling step in this pathway .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins.
Subcellular Localization
Given its role in modulating CoA levels, it is likely that this compound is localized to the cytoplasm where CoA biosynthesis occurs .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PZ2891 involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen la formación de un anillo de piperazina y la unión de una porción de piridazina. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como dimetilsulfóxido y etanol, con temperaturas de reacción cuidadosamente controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de PZ2891 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para mantener la consistencia y la eficiencia. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución, para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
PZ2891 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esto involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como los halógenos
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio acuoso.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Halógenos en presencia de un catalizador
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de PZ2891, que pueden utilizarse en la investigación científica y aplicaciones industriales .
Comparación Con Compuestos Similares
Compuestos Similares
Inhibidores de la pantotenato quinasa: Estos compuestos comparten un mecanismo de acción similar pero pueden diferir en su selectividad y potencia.
Análogos de la coenzima A: Estos compuestos imitan la estructura de la coenzima A y se utilizan en aplicaciones de investigación similares
Singularidad de PZ2891
PZ2891 es único debido a su capacidad para cruzar la barrera hematoencefálica y su doble mecanismo de acción como inhibidor y activador de la pantotenato quinasa. Esto lo convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDVWIZDPGCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PZ-2891 interact with its target and what are the downstream effects?
A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []
Q2: What is the impact of this compound on malaria parasite infection?
A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []
Q3: Are there any structural insights into how this compound interacts with PANK3?
A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []
Q4: What is known about the pharmacokinetic properties of this compound?
A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []
Q5: Are there any known applications of this compound beyond malaria research?
A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []
Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?
A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)


![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)
![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)
